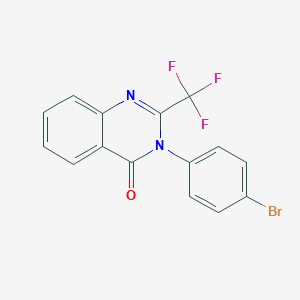
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways involved in cell proliferation, differentiation, and apoptosis. It has also been suggested that this compound may interact with specific receptors or enzymes to exert its effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone exhibits potent anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess potent inhibitory activity against several enzymes such as CDK4, GSK-3β, and PDE5. Additionally, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone in lab experiments include its potent biological activities and its ability to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. However, the limitations of using this compound include its potential toxicity and its complex synthesis method.
Orientations Futures
There are several future directions for the research on 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone. These include:
1. Identification of the specific receptors or enzymes that interact with this compound to exert its effects.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential use of this compound as a therapeutic agent for various diseases.
4. Evaluation of the potential toxicity of this compound in vivo.
5. Identification of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral activities of this compound.
Conclusion:
In conclusion, 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. It exhibits potent biological activities and has the ability to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential use as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a multi-step process that involves the reaction of 4-bromoaniline with trifluoroacetic anhydride to form 3-(4-bromophenyl)-2-trifluoroacetylaniline. This intermediate is then reacted with 2-aminobenzonitrile in the presence of a catalyst to produce 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone.
Applications De Recherche Scientifique
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess potent inhibitory activity against several enzymes such as cyclin-dependent kinase 4 (CDK4), glycogen synthase kinase 3β (GSK-3β), and phosphodiesterase 5 (PDE5).
Propriétés
Nom du produit |
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone |
|---|---|
Formule moléculaire |
C15H8BrF3N2O |
Poids moléculaire |
369.14 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-2-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C15H8BrF3N2O/c16-9-5-7-10(8-6-9)21-13(22)11-3-1-2-4-12(11)20-14(21)15(17,18)19/h1-8H |
Clé InChI |
QPNIWLWVDMSJHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)
![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)





![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)


